Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-

Impurity profiling LC-MS identification Brexpiprazole quality control

Ensure unambiguous identification and regulatory compliance for your Brexpiprazole ANDA with this certified reference standard. As the distinct S-oxide impurity, its unique mass (234.32 g/mol) and chromatographic behavior are critical for method specificity, unlike the sulfide or sulfone. This standard is essential for ICH Q3A/B impurity profiling, stability studies, and oxidative pathway monitoring. Request a quote to secure your validated reference material.

Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
Cat. No. B12330078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine,1-(1-oxidobenzo[b]thien-4-yl)-
Molecular FormulaC12H14N2OS
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=CS(=O)C3=CC=C2
InChIInChI=1S/C12H14N2OS/c15-16-9-4-10-11(2-1-3-12(10)16)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2
InChIKeyXGLXPENQCGXZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-: A Critical Brexpiprazole Impurity Standard for Analytical Method Validation


Piperazine,1-(1-oxidobenzo[b]thien-4-yl)- (CAS 1191900-73-8) is a heterocyclic organic compound consisting of a piperazine ring attached at the 4-position of a benzo[b]thiophene scaffold bearing a sulfoxide (S-oxide) group [1]. With a molecular formula of C₁₂H₁₄N₂OS and a molecular weight of 234.32 g/mol [1], it is formally designated as Brexpiprazole Impurity 41—a process-related and potential degradation impurity of the atypical antipsychotic drug Brexpiprazole [2]. As a single-oxidation derivative of the key intermediate 1-(benzo[b]thiophen-4-yl)piperazine (C₁₂H₁₄N₂S, MW 218.32 g/mol) , this compound serves as a reference standard for the development, validation, and quality control of chromatographic methods used in Brexpiprazole drug substance and drug product testing.

Why Piperazine,1-(1-oxidobenzo[b]thien-4-yl)- Cannot Be Substituted by Its Sulfide or Sulfone Analogs in Regulated Analytical Workflows


Substituting Piperazine,1-(1-oxidobenzo[b]thien-4-yl)- with the parent sulfide 1-(benzo[b]thiophen-4-yl)piperazine or the sulfone 4-(piperazin-1-yl)benzo[b]thiophene 1,1-dioxide in analytical methods would compromise method specificity, system suitability, and regulatory compliance. Each oxidation state possesses a distinct molecular mass (sulfide MW 218.32; sulfoxide MW 234.32; sulfone MW 250.32 g/mol) and chromatographic retention behavior, requiring individual reference standards for unambiguous identification [1]. The sulfoxide introduces a chiral sulfur center that undergoes racemization at ambient temperature with an inversion barrier of approximately 25–27 kcal mol⁻¹ [2], a stability concern absent in the achiral sulfide and sulfone. Furthermore, regulatory filings under ICH Q3A/Q3B guidelines require impurity-specific reference standards for each identified impurity; generic substitution would fail to meet pharmacopeial identification criteria and could lead to incorrect quantification of critical impurities in Brexpiprazole drug substance batches [3].

Quantitative Differentiation Evidence for Piperazine,1-(1-oxidobenzo[b]thien-4-yl)- Versus Closest Comparators


Molecular Identity: Definitive Mass Spectrometric Discrimination of Sulfoxide vs. Sulfide by Exact Mass

Piperazine,1-(1-oxidobenzo[b]thien-4-yl)- (C₁₂H₁₄N₂OS, MW 234.32 g/mol) differs from its parent sulfide 1-(benzo[b]thiophen-4-yl)piperazine (C₁₂H₁₄N₂S, MW 218.32 g/mol) by the addition of one oxygen atom, yielding a monoisotopic mass shift of 15.9949 Da [1]. This mass increment is readily resolved by high-resolution mass spectrometry (HRMS), enabling unambiguous identification of the sulfoxide impurity in the presence of the sulfide precursor. The sulfoxide possesses a topological polar surface area larger than the sulfide (estimated increase of approximately 17 Ų due to the S=O group), which directly alters reversed-phase HPLC retention behavior .

Impurity profiling LC-MS identification Brexpiprazole quality control

Regulatory Impurity Threshold: Quantitative Limit for the Sulfide Precursor Validates the Need for Separate Sulfoxide Monitoring

The Cadila Healthcare patent (US 2019/0177309 A1) explicitly requires that the sulfide precursor 1-(benzo[b]thiophen-4-yl)piperazine be controlled at less than 0.1% by area percentage of HPLC relative to Brexpiprazole [1]. This quantitative threshold establishes the sulfide as a regulated impurity. The sulfoxide Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-, formed via oxidation of this sulfide during synthesis or storage, must be independently monitored and quantified as a distinct impurity entity under ICH Q3A guidelines, rather than being grouped with or substituted by the sulfide standard.

Regulatory impurity limits Brexpiprazole specification ANDA quality control

Chiral Stability: Sulfoxide Racemization at Ambient Temperature vs. Configurationally Stable Sulfide

The sulfoxide group in benzo[b]thiophene derivatives introduces a chiral sulfur center susceptible to racemization. Boyd et al. demonstrated that benzo[b]thiophene sulfoxides and 2-methyl benzo[b]thiophene sulfoxides racemize at ambient temperature, with the barrier to pyramidal sulfur inversion measured at approximately 25–27 kcal mol⁻¹ [1]. In contrast, the parent sulfide 1-(benzo[b]thiophen-4-yl)piperazine lacks a chiral center at sulfur and is configurationally stable. This racemization behavior means that the sulfoxide impurity's enantiomeric composition may change during sample handling, storage, or analytical preparation, a factor irrelevant for the achiral sulfide and sulfone comparators .

Chiral stability Sulfoxide racemization Impurity stability studies

Optimal Application Scenarios for Piperazine,1-(1-oxidobenzo[b]thien-4-yl)- in Pharmaceutical Development and Quality Control


Reference Standard for HPLC/LC-MS Impurity Profiling of Brexpiprazole Drug Substance

Piperazine,1-(1-oxidobenzo[b]thien-4-yl)- is utilized as a certified reference standard for system suitability testing and retention time marking in validated HPLC and LC-MS methods for Brexpiprazole impurity profiling. Its distinct monoisotopic mass (234.0827 Da) relative to the sulfide precursor (218.0878 Da) [1] enables selective ion monitoring, while its increased polarity due to the S=O group produces a characteristic shift in reversed-phase retention relative to the sulfide, as documented in QbD-based UPLC methods where all impurities elute within 2 minutes under optimized conditions [2].

Oxidative Degradation Marker in Forced Degradation and Stability Studies

As the S-oxide derivative of the benzothiophene-piperazine intermediate, this compound serves as a marker for oxidative degradation pathways in Brexpiprazole drug substance and drug product. The chiral sulfoxide center undergoes racemization at ambient temperature (inversion barrier ca. 25–27 kcal mol⁻¹) [3], making it a sensitive probe for assessing oxidative stress conditions during stability studies. Its formation and enantiomeric stability can be monitored to validate the oxidative robustness of Brexpiprazole formulations.

Method Validation for ANDA Regulatory Filings Requiring Impurity-Specific Quantification

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for Brexpiprazole must demonstrate control of all process-related impurities at or below ICH thresholds. The Cadila Healthcare patent demonstrates that the sulfide precursor is controlled at ≤0.1% by HPLC area% [4]. The sulfoxide impurity 41 requires its own characterized reference standard for method validation (specificity, linearity, accuracy, LOQ/LOD) to satisfy regulatory requirements that impurities be individually specified and quantified.

Synthetic Process Optimization: Monitoring Oxidation Side-Reactions During Brexpiprazole Intermediate Preparation

During the synthesis of the key intermediate 1-(benzo[b]thiophen-4-yl)piperazine, unintended oxidation can generate the sulfoxide impurity. Process chemists use Piperazine,1-(1-oxidobenzo[b]thien-4-yl)- as a marker to optimize reaction conditions (e.g., inert atmosphere, antioxidant addition) and minimize sulfoxide formation. The 16.00 g/mol mass difference relative to the sulfide [1] facilitates rapid in-process monitoring by LC-MS to ensure the sulfide intermediate meets purity specifications before downstream coupling to form Brexpiprazole.

Quote Request

Request a Quote for Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.